Product packaging for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine(Cat. No.:CAS No. 55366-15-9)

[1,2,4]Triazolo[1,5-a]pyrazin-5-amine

Cat. No.: B3144563
CAS No.: 55366-15-9
M. Wt: 135.13 g/mol
InChI Key: GBVBMQDIQKIFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[1,2,4]Triazolo[1,5-a]pyrazin-5-amine is a nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research . As a member of the triazolopyrazine family, it shares structural similarities with other fused triazolo-heterocycles like triazolopyrimidines, which are recognized for their versatile biological activities and are often investigated as potential bioisosteres for purines . This core structure is a valuable building block for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers are exploring its potential in various therapeutic areas. While specific data for this amine derivative is limited, related triazolopyrazine and triazolopyrimidine compounds have been identified as key scaffolds in developing inhibitors for protein kinases and other disease-relevant targets. The compound's structure suggests potential for further functionalization, making it a versatile intermediate for generating diverse chemical libraries. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B3144563 [1,2,4]Triazolo[1,5-a]pyrazin-5-amine CAS No. 55366-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-7-2-5-8-3-9-10(4)5/h1-3H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVBMQDIQKIFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Fused 1,2,4 Triazoles and Pyrazines in Chemical Biology and Medicinal Chemistry Research

The foundational components of mdpi.commdpi.comnih.govTriazolo[1,5-a]pyrazin-5-amine, the 1,2,4-triazole (B32235) and pyrazine (B50134) rings, are individually recognized as critical "pharmacophores" or active components in drug design. When fused, they create a scaffold with a wide spectrum of potential biological activities.

Fused 1,2,4-Triazoles: The 1,2,4-triazole nucleus and its fused derivatives are a cornerstone in medicinal chemistry due to their diverse pharmacological profiles. researchgate.net These compounds are known to exhibit a wide range of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer effects. nih.govnih.gov The versatility of the triazole ring allows it to interact with various biological targets, making it a privileged structure in the search for new drugs. nih.govwisdomlib.org

Pyrazines: The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms, is another vital heterocycle in drug discovery. mdpi.comnih.gov Pyrazine derivatives have demonstrated significant biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. mdpi.comnih.gov The presence of nitrogen atoms allows pyrazine-containing molecules to act as hydrogen bond acceptors, which is a crucial interaction for binding to biological targets like kinase proteins. pharmablock.comresearchgate.net In fact, several drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a pyrazine structure. pharmablock.com

The combination of these two potent heterocyclic systems into a single fused structure, as seen in the triazolopyrazine core, generates novel chemical entities with the potential for unique and enhanced biological activities, driving extensive research in this area. nih.govresearchgate.net

Structural Distinctiveness of Themdpi.commdpi.comnih.govtriazolo 1,5 a Pyrazine Scaffold

The mdpi.commdpi.comnih.govTriazolo[1,5-a]pyrazine scaffold is a nitrogen-rich, bicyclic heteroaromatic system. Its distinctiveness arises from the specific arrangement and fusion of the 1,2,4-triazole (B32235) and pyrazine (B50134) rings. This arrangement results in a planar molecule with a unique distribution of electrons and nitrogen atoms that can act as hydrogen bond donors or acceptors.

The fusion is characterized by the sharing of a nitrogen and a carbon atom between the five-membered triazole ring and the six-membered pyrazine ring. Specifically, in the mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrazine system, the triazole ring is fused at the 'a' face of the pyrazine ring. This creates a 5/6 fused ring system that is isomeric with other related scaffolds, such as mdpi.commdpi.comnih.govtriazolo[4,3-a]pyrazines and mdpi.commdpi.comnih.govtriazolo[1,5-c]pyrimidines, each having a different fusion pattern or a different azine ring. nih.govnih.gov These subtle structural differences can lead to significant changes in biological activity, target affinity, and selectivity. nih.gov The scaffold is also considered an aza-analog of purine (B94841), a key component of DNA and RNA, which often leads to its investigation in biological pathways involving purine metabolism. nih.govresearchgate.net

Table 1: Comparison of Related Fused Azine-Triazole Scaffolds

Scaffold Name Ring System Fusion Type Key Structural Feature
mdpi.commdpi.comnih.govTriazolo[1,5-a]pyrazine Triazole fused with Pyrazine 5/6 Bridgehead nitrogen at position 4.
mdpi.commdpi.comnih.govTriazolo[4,3-a]pyrazine Triazole fused with Pyrazine 5/6 Bridgehead nitrogen at position 4, different triazole orientation. nih.gov
mdpi.commdpi.comnih.govTriazolo[1,5-a]pyrimidine Triazole fused with Pyrimidine (B1678525) 5/6 Isosteric with purines. researchgate.net
mdpi.commdpi.comnih.govTriazolo[1,5-c]pyrimidine Triazole fused with Pyrimidine 5/6 Isomeric with the [1,5-a] fusion. nih.gov
mdpi.commdpi.comnih.govTriazolo[1,5-a]pyridine Triazole fused with Pyridine (B92270) 5/6 Pyridine ring instead of pyrazine. organic-chemistry.org

Biological Activity and Mechanistic Investigations Of 1 2 3 Triazolo 1,5 a Pyrazin 5 Amine and Its Derivatives

In Vitro Pharmacological Profiling

The exploration of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine derivatives as kinase inhibitors is an emerging area of research. While extensive studies have been conducted on related heterocyclic systems, direct evidence for the inhibition of many kinases by this specific scaffold is limited. However, some derivatives have shown activity against certain kinases.

A patent has disclosed compounds that include a 6-chloro-2,5-dimethyl-4,5-dihydropyrido[3,4-e] [1,2,4]triazolo[1,5-a]pyrazine (B1345622) core as inhibitors of the non-receptor tyrosine-protein kinase 2 (TYK2), which is involved in cytokine signaling pathways. google.com In a separate investigation based on structural similarities to known kinase inhibitors, the isomeric nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine scaffold was evaluated in a kinase panel, revealing that some derivatives possess activity against serine/threonine-protein kinase 3 (STK3). acs.orgacs.org Additionally, patents have listed nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine derivatives in the context of Janus kinase 2 (JAK2) modulation, although specific examples often feature related but distinct core structures like pyrrolotriazines. google.com

Currently, there is a lack of published research specifically identifying nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine derivatives as inhibitors of DNA gyrase. This bacterial enzyme is a well-established target for antibacterial agents. While research into DNA gyrase inhibitors is active, studies have predominantly focused on other heterocyclic scaffolds, such as nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines and furochromenotriazolopyrimidines. researchgate.netcolab.ws

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, an important component of the innate immune response. Its inhibition is a promising strategy for cancer immunotherapy. At present, literature detailing the investigation of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine-based compounds as ENPP1 inhibitors is not available.

The gamma-aminobutyric acid type A (GABA-A) receptor is a crucial target for therapies addressing central nervous system disorders like anxiety and epilepsy. While various related heterocyclic compounds, including imidazo[1,2-a]pyridines and pyrazolo[1,5-a]quinazolines, have been investigated as GABA-A receptor modulators, specific and detailed pharmacological studies on nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine derivatives are not prominent in the current scientific literature. google.comgoogleapis.com

A significant body of research has been dedicated to the development of nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine derivatives as antagonists of the adenosine (B11128) A2a receptor. researchgate.netresearchgate.net This receptor is highly expressed in the basal ganglia, a brain region critical for motor function, making A2a antagonists promising therapeutic agents for Parkinson's disease. nih.govresearchgate.net The nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine nucleus is considered a valuable heterocyclic template for these antagonists, serving as an isomeric replacement for other cores like nih.govresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine. nih.gov

Initial work described a novel synthesis for this scaffold and the subsequent preparation of derivatives. nih.gov Structure-activity relationship (SAR) studies on alkyne derivatives of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine core have identified compounds with potent in vitro and in vivo activity. nih.gov For instance, one such derivative proved to be orally active in mouse and rat models of Parkinson's disease at a dose of 3 mg/kg. nih.gov Further synthesis efforts focused on introducing piperazine (B1678402) moieties to the scaffold. One example, 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)- nih.govresearchgate.netresearchgate.nettriazolo-[1,5-a]pyrazin-8-amine, demonstrated moderate binding affinity for the human A2a receptor with a Ki value of 260 nM and good selectivity over the A1 receptor (Ki = 8490 nM). semanticscholar.org

Table 1: In Vitro Activity of nih.govresearchgate.netresearchgate.netTriazolo[1,5-a]pyrazine Derivatives as Adenosine Receptor Antagonists Ki values represent the inhibition constant, indicating the concentration required to produce half-maximum inhibition.

CompoundStructurehA2a Ki (nM)hA1 Ki (nM)Selectivity (A1/A2a)Reference
Compound 75Structure image unavailable1296080 units.it
Piperazine Derivative 12Structure image unavailable2608490~32.7 semanticscholar.org

Derivatives of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine scaffold have shown notable antimicrobial, particularly antifungal, activity. cymitquimica.com A study focusing on fused heterocycles identified tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine derivatives as potent antifungal agents. acs.orgresearchgate.net These compounds exhibited a broad spectrum of activity against various fungal pathogens.

Specifically, compounds 27aa and 45x from this class were highly effective against Candida, Cryptococcus, and Aspergillus species. acs.org Their efficacy extended to fluconazole-resistant strains, highlighting their potential to address antifungal resistance. Compound 27aa not only showed potent in vitro activity but also demonstrated favorable pharmacokinetic profiles and significantly improved survival rates in mice infected with both susceptible and fluconazole-resistant strains of C. albicans. acs.org

Table 2: Antifungal Activity of a Tetrahydro- nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine Derivative (Compound 27aa) MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.

Fungal StrainMIC (μg/mL)Reference
C. albicans ATCC 900280.03 acs.org
C. albicans 103 (Fluconazole-resistant)0.125 acs.org
C. parapsilosis ATCC 220190.015 acs.org
C. glabrata ATCC 900300.5 acs.org
C. neoformans ATCC 901120.06 acs.org
A. fumigatus0.125 acs.org

The triazolopyrazine scaffold is a core structure for a promising series of antimalarial compounds. chemrxiv.org Research into nucleophilic substitution reactions on halogenated triazolopyrazines has shed light on the antimalarial potential of the nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine isomer. acs.orgacs.org In one study, a synthetic reaction unexpectedly produced an 8-substituted isomer instead of the intended 5-substituted product. When the correct 5-substituted nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine was later tested, it was found to have a reasonable potency against the Plasmodium falciparum 3D7 strain, with an IC50 value of 1.04 μM. acs.orgacs.org Furthermore, a patent survey has noted that nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrazine-8-yl-amine derivatives have been claimed for their antimalarial activity against Plasmodium falciparum. tandfonline.com

Antitumor Activity in Cellular Models

Derivatives of the mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine scaffold, a close structural analog of the triazolopyrazine system, have shown potent cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is significantly influenced by the nature and position of substituents on the heterocyclic core and its appended moieties. mdpi.com

For instance, a series of novel mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine derivatives were evaluated for their in vitro antitumor activity using the MTT assay. mdpi.comnih.gov Among these, compound 19 displayed the most potent activity, with IC₅₀ values of 12.3 µM against the human liver cancer cell line Bel-7402 and 6.1 µM against the human fibrosarcoma cell line HT-1080, an efficacy reported to be four times more potent than the conventional chemotherapy drug cisplatin (B142131) in this assay. mdpi.com The study highlighted that modifications, such as the introduction of a 4-fluoro-3-(trifluoromethyl)phenylamino group at the C-7 position, were favorable for enhancing antitumor activity. mdpi.com

In another study, mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were designed and synthesized. nih.gov The most active of these, compound H12 , demonstrated significant antiproliferative effects against human gastric cancer (MGC-803), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with IC₅₀ values of 9.47 µM, 9.58 µM, and 13.1 µM, respectively. nih.gov These values indicated greater potency than the reference drug 5-Fluorouracil. nih.gov

Furthermore, fused heterocyclic derivatives have also been investigated. Two compounds, 6,7,8,9,10,11-hexahydrocycloocta[e] mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine and 7,8-dihydro-6H-cyclopenta[e] mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine , exhibited profound cytotoxic effects against human hepatocarcinoma (HepG2) and breast carcinoma (MCF7) cell lines. scispace.com Their IC₅₀ values against HepG2 cells were 12.13 µg/mL and 14.75 µg/mL, respectively, with the cytotoxic effect being dose-dependent. scispace.com

Table 1: Cytotoxic Activity (IC₅₀) of selected mdpi.comscispace.comnih.govTriazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound Cancer Cell Line IC₅₀ Value Source
Compound 19 HT-1080 (Fibrosarcoma) 6.1 µM mdpi.com
Bel-7402 (Liver Cancer) 12.3 µM mdpi.com
Compound H12 MGC-803 (Gastric Cancer) 9.47 µM nih.gov
HCT-116 (Colorectal Cancer) 9.58 µM nih.gov
MCF-7 (Breast Cancer) 13.1 µM nih.gov
6,7,8,9,10,11-hexahydrocycloocta[e] mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine HepG2 (Liver Cancer) 12.13 µg/mL scispace.com
7,8-dihydro-6H-cyclopenta[e] mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine HepG2 (Liver Cancer) 14.75 µg/mL scispace.com
Compound 10b A375 (Melanoma) 25.91 µM nih.gov
MDA-MB-231 (Breast Cancer) 18.42 µM nih.gov
PC3 (Prostate Cancer) 15.32 µM nih.gov

Several mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine derivatives have been shown to exert their antitumor effects by interfering with the normal progression of the cell cycle, a critical process for cell growth and proliferation. A hallmark of many anticancer agents is their ability to cause cell cycle arrest at specific checkpoints, which can prevent cancer cells from dividing and can ultimately lead to cell death.

For example, the mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine indole derivative H12 was found to induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. nih.gov Similarly, another derivative, WS-716 , when used in combination with the chemotherapeutic agent paclitaxel (B517696), synergistically induced cell cycle arrest at the G2/M phase in multidrug-resistant SW620/Ad300 colon cancer cells. researchgate.net

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability to trigger this process is a key characteristic of many effective anticancer therapies. Research has demonstrated that derivatives based on the triazolo-azine scaffold are potent inducers of apoptosis in various cancer cell lines.

Studies on the mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine indole derivative H12 revealed that it not only halts the cell cycle but also induces apoptosis in MGC-803 cells, a finding supported by the regulation of apoptosis-related proteins. nih.gov Another study on a triazol-linked oxindol-thiosemicarbazone conjugate, compound 10b , showed that it induces apoptosis by altering the balance of pro- and anti-apoptotic proteins, specifically by up-regulating Bax and down-regulating Bcl-2 mRNA expression levels. nih.gov The induction of cell death by this compound was further confirmed through DAPI staining. nih.gov

Furthermore, the triazolo[1,5-a]pyrimidine derivative WS-716 was also found to work synergistically with paclitaxel to induce apoptosis in resistant cancer cells. researchgate.net The induction of apoptosis by related heterocyclic systems has also been confirmed through Annexin V binding assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.com Investigations into the specific pathways have shown that some derivatives can trigger apoptosis through the activation of key executioner enzymes like caspase-9, caspase-8, and caspase-3/7. nih.gov

Molecular Mechanism of Action Elucidation

Understanding the precise molecular targets and signaling pathways affected by these compounds is critical for their development as therapeutic agents. Research has begun to uncover the complex mechanisms through which mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine derivatives exert their anticancer effects.

The anticancer activity of mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine derivatives stems from their ability to interact with and modulate the function of key biological macromolecules involved in cancer progression. nih.gov Due to the structural similarity of the mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine heterocycle with the purine (B94841) ring system, these compounds have been investigated as potential isosteric replacements for purines, allowing them to interact with purine-binding sites in various enzymes. nih.gov

Specific molecular targets that have been identified include:

Protein Kinases: Certain derivatives have been identified as inhibitors of crucial kinases involved in cell cycle regulation and signaling, such as Cyclin-Dependent Kinase 2 (CDK2) and PIM-1 kinase. nih.govnih.gov

Tubulin: Some analogs function as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division, thus leading to cell cycle arrest and apoptosis. nih.govnih.gov

P-glycoprotein (P-gp): The derivative WS-716 was identified as a highly potent and specific inhibitor of P-glycoprotein, a transporter protein often responsible for multidrug resistance (MDR) in cancer cells. researchgate.net By directly binding to and inhibiting the efflux function of P-gp, WS-716 can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. researchgate.net

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): Researchers have identified mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine derivatives as potent and selective inhibitors of ENPP1, an enzyme that negatively regulates the STING pathway of the innate immune system. nih.gov

The interaction of these derivatives with their molecular targets leads to the modulation of critical intracellular signaling pathways that control cell survival, proliferation, and death.

A key pathway affected is the ERK signaling pathway . Compound H12 was shown to significantly inhibit this pathway in MGC-803 cells, evidenced by the decreased phosphorylation of central protein kinases including ERK1/2, c-Raf, MEK1/2, and AKT. nih.gov The ERK pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation and survival; its inhibition is a validated strategy for cancer therapy. nih.gov

Furthermore, these compounds can influence pathways controlling apoptosis and inflammation. One derivative was found to suppress the expression of the transcription factor NF-κB , which is a key regulator of inflammation and cell survival, while promoting the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov

Inhibition of ENPP1 by mdpi.comscispace.comnih.govtriazolo[1,5-a]pyrimidine derivatives represents another important mechanism. By blocking ENPP1, these compounds can activate the STING (stimulator of interferon genes) pathway , a critical component of the innate immune system. nih.gov Activation of the STING pathway can lead to an anti-tumor immune response, making ENPP1 inhibitors a promising class of cancer immunotherapeutics. nih.gov

Biochemical Pathway Interruption

The interruption of biochemical pathways is a key mechanism through which nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine and its related derivatives exert their biological effects. These compounds have been identified as inhibitors of several key enzymes and signaling pathways implicated in a range of diseases, from viral infections to cancer.

Derivatives of the closely related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) function. nih.gov In one study, repurposed anti-influenza compounds based on this scaffold were found to inhibit RNase H in the micromolar range, suggesting a potential allosteric inhibition mechanism. nih.gov

Furthermore, nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as anticancer agents that suppress the ERK signaling pathway. nih.gov One study demonstrated that certain indole derivatives of this scaffold exhibited significant antiproliferative activities against various cancer cell lines. nih.gov The mechanism of action was attributed to the downregulation of key proteins in the ERK signaling cascade. nih.gov

In the realm of parasitic diseases, derivatives of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine have been explored as inhibitors of the protozoan proteasome, showing potential for the treatment of leishmaniasis. google.com

Another significant area of investigation involves the role of these compounds as kinase inhibitors. The broader class of pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, which share a fused heterocyclic system, has been a focus of cancer therapy research due to their ability to target various protein kinases. nih.gov

Additionally, derivatives of the isomeric nih.govnih.govnih.govtriazolo[1,5-a]pyridine have been identified as potent inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). nih.gov RORγt is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis. nih.gov Structure-activity relationship studies have led to the development of analogs with strong RORγt inhibitory activity. nih.gov

The versatility of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is further highlighted by its application as a bioisostere for purines, leading to the development of inhibitors for various other enzymes. nih.gov This structural similarity allows these compounds to interact with biological targets that typically bind purine-containing molecules. nih.gov

While extensive research has been conducted on the pyrimidine (B1678525) and pyridine (B92270) analogs, specific and detailed research focusing solely on the biochemical pathway interruption by nih.govnih.govnih.govTriazolo[1,5-a]pyrazin-5-amine and its direct derivatives remains less documented in the public domain. The available data predominantly points to the therapeutic potential of the broader class of nih.govnih.govnih.govtriazolo fused heterocyclic systems.

Compound Activity Data

The following table summarizes the inhibitory activities of various derivatives of the nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine and related scaffolds against different biological targets.

Compound ClassTargetActivity (IC50)Reference
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine-based anti-influenza derivativesHIV-1 RNase H13.1 - 17.7 µM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyridine derivative (3a)RORγt transcriptional activity41 nM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivative (H12)MGC-803 cancer cells9.47 µM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivative (H12)HCT-116 cancer cells9.58 µM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine indole derivative (H12)MCF-7 cancer cells13.1 µM nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles For 1 2 3 Triazolo 1,5 a Pyrazin 5 Amine Analogues

Systematic Structural Modifications and their Impact on Biological Activity

The biological activity of derivatives based on the triazolo[1,5-a]pyrazine core is highly sensitive to structural changes. Systematic exploration involves altering substituents at various positions on the fused ring system to map out the pharmacophore—the essential molecular features for biological activity.

The type and placement of chemical groups on the nih.govnih.govtriazolo[1,5-a]pyrazine skeleton are critical determinants of biological activity. Research has shown that even minor modifications can lead to significant changes in potency and target selectivity.

For instance, in the development of dual c-Met/VEGFR-2 inhibitors, the introduction of the nih.govnih.govtriazolo[4,3-a]pyrazine core was identified as a key active pharmacophore. nih.gov SAR studies on this series revealed that specific substitutions were crucial for activity. Compounds featuring a 5-(trifluoromethyl)-1H-pyrazole moiety demonstrated superior antiproliferative and kinase inhibitory activity. nih.gov One of the most potent compounds in this series, 17l , which incorporates this group, exhibited excellent inhibitory activity against c-Met kinase (IC₅₀ = 26.00 nM) and good antiproliferative effects against several cancer cell lines. nih.gov

In the context of antibacterial agents, studies on related triazolo[4,3-a]pyrazine derivatives showed that compounds with an indole (B1671886) group were generally more active than those with a phenyl substitution. nih.gov This suggests that the indole moiety may participate in key hydrogen bonding interactions with the target receptor, enhancing antibacterial effects. nih.gov

Similarly, for a series of nih.govnih.govtriazolo[1,5-a]pyrimidine-based anticancer agents, a clear SAR requirement was established. High potency was achieved with a (1S)-2,2,2-trifluoro-1-methylethylamino group or an achiral 2,2,2-trifluoroethylamino group at the 5-position. Furthermore, the presence of two fluorine atoms on the 6-phenyl ring, positioned ortho to the core scaffold, was necessary for optimal activity. researchgate.net

Table 1: Influence of Substituents on Biological Activity of Triazolopyrazine Analogues

Scaffold Substituent & Position Target/Activity Key Finding Reference
nih.govnih.govTriazolo[4,3-a]pyrazine5-(trifluoromethyl)-1H-pyrazolec-Met/VEGFR-2 InhibitionIntroduction of this group led to excellent kinase inhibitory activity (IC₅₀ = 26.00 nM for c-Met). nih.gov
nih.govnih.govTriazolo[4,3-a]pyrazine3-indole groupAntibacterialIndole derivatives were more potent than phenyl-substituted ones, likely due to hydrogen bonding. nih.gov
nih.govnih.govTriazolo[1,5-a]pyrimidine5-position: (1S)-2,2,2-trifluoro-1-methylethylaminoAnticancer (Tubulin Inhibition)This specific fluoroalkylamino group was essential for high potency. researchgate.net
nih.govnih.govTriazolo[1,5-a]pyrimidine6-position: Ortho-difluorophenylAnticancer (Tubulin Inhibition)Both ortho-fluoro atoms on the phenyl ring were required for optimal activity. researchgate.net

Regioselectivity, the control over the orientation of reactants during a chemical synthesis, is a critical aspect of designing triazolopyrazine analogues. The specific arrangement of atoms in the fused heterocyclic system can dramatically alter the molecule's shape, electronic properties, and ability to bind to a target. sci-hub.se The synthesis of these scaffolds often involves the reaction of a 3-aminotriazole with a 1,2-dicarbonyl compound or its equivalent, which can potentially lead to different isomers.

For example, theoretical studies using Density Functional Theory (DFT) have been employed to understand and predict the regioselectivity in the formation of pyrazolo[1,5-a] nih.govnih.govrsc.orgtriazines. These calculations help rationalize the experimentally observed outcomes by analyzing activation energies and electronic properties of the reaction intermediates. sci-hub.se Achieving high regioselectivity is paramount as different regioisomers can have vastly different, or even no, biological activity. rsc.org The development of one-pot, multi-component reactions under the control of specific catalysts, such as L-proline, has been a successful strategy for achieving high regioselectivity in the synthesis of related fused 1,2,4-triazole (B32235) systems. rsc.orgnih.gov

Bioisosteric Replacement Strategies Involving the Triazolo[1,5-a]pyrazine Scaffold

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a powerful tool in drug design. spirochem.com The nih.govnih.govtriazolo[1,5-a]pyrazine scaffold is an effective bioisostere for several key biological motifs.

The most prominent bioisosteric role of the nih.govnih.govtriazolo[1,5-a]pyrazine scaffold and its close relatives is as a mimic of the purine (B94841) ring system. This is due to their structural and electronic similarity to purines like adenine (B156593) and guanine, which are fundamental components of DNA, RNA, and key signaling molecules like ATP.

A notable example is the development of analogues of (R)-roscovitine, a 2,6,9-trisubstituted purine that inhibits cyclin-dependent kinases (CDKs). nih.govnih.gov By replacing the purine core of roscovitine (B1683857) with a pyrazolo[1,5-a]-1,3,5-triazine scaffold, researchers created a novel CDK inhibitor, GP0210 . This bioisostere not only mimicked the purine's activity but displayed significantly higher potency in inhibiting various CDKs and inducing cell death in human tumor cell lines. nih.govnih.gov This highlights how bioisosteric replacement can lead to second-generation compounds with enhanced therapeutic potential.

Table 2: Comparison of (R)-Roscovitine and its Pyrazolo[1,5-a]-1,3,5-triazine Bioisostere

Compound Core Scaffold Biological Target Relative Potency Reference
(R)-RoscovitinePurineCDKsStandard nih.govnih.gov
GP0210 Pyrazolo[1,5-a]-1,3,5-triazineCDKsSignificantly higher than (R)-Roscovitine nih.govnih.gov

While the entire scaffold does not typically act as a carboxylic acid bioisostere, the triazole ring within the fused system can mimic some properties of a carboxylic acid, such as its hydrogen bonding capabilities and acidity. The synthesis of derivatives like nih.govnih.govtriazolo[1,5-a]pyrimidine-2-carboxylic acid and nih.govnih.govtriazolo[4,3-a]pyrazine-6-carboxylic acid introduces a formal carboxylic acid group, which can be crucial for interacting with certain biological targets. chemimpex.comcalpaclab.com The development of synthetic methods to create these carboxylic acid derivatives is important, as direct synthesis can sometimes be challenging due to issues like decarboxylation. researchgate.net In broader medicinal chemistry, various heterocyclic rings are used as carboxylic acid bioisosteres to improve pharmacokinetic properties, and the triazole moiety is a recognized component in this strategy. nih.gov

The nih.govnih.govtriazolo[1,5-a]pyrazine scaffold has been effectively used as a bioisostere for the N-acetylated lysine (B10760008) fragment, particularly in the design of inhibitors for epigenetic targets like Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that removes methyl groups from histones, and its substrates often involve modified lysine residues.

In a successful application of this principle, a series of nih.govnih.govtriazolo[1,5-a]pyrimidine-based compounds were designed as LSD1 inhibitors. nih.gov The scaffold was designed to mimic the substrate of the enzyme. Docking studies revealed that a potent compound from this series, 5p , could fit into the enzyme's active site, forming hydrogen bonds and arene-H interactions with key amino acid residues (Ala331, Met332, Val333, and Ala539). nih.gov This compound, 5p , demonstrated a potent LSD1 inhibitory IC₅₀ of 0.154 µM and significantly inhibited the migration of cancer cells. nih.gov This demonstrates the utility of the triazolopyrimidine scaffold as a starting point for developing novel cancer therapies by mimicking key biological fragments. nih.gov

Computational Chemistry and in Silico Approaches In 1 2 3 Triazolo 1,5 a Pyrazin 5 Amine Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands, such as nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, interact with their protein targets.

Analysis of Key Amino Acid Interactions in Binding SitesA critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. Fornih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, these interactions often include:

Hydrogen Bonds: The nitrogen-rich triazolopyrimidine core is an effective hydrogen bond donor and acceptor, frequently forming hydrogen bonds with polar amino acid residues in the binding pocket. nih.govnih.gov

Hydrophobic Interactions: Substituents on the core scaffold, such as phenyl or alkyl groups, often engage in hydrophobic interactions with nonpolar residues, which is crucial for affinity and selectivity. nih.gov

Pi-Stacking: The aromatic nature of the heterocyclic system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In a study on SARS-CoV-2 main protease inhibitors, docking revealed that nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-one compounds effectively interacted with the crucial active site residues His41, Cys145, and Glu166. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Selection of Molecular DescriptorsThe foundation of a QSAR model is the selection of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Fornih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine analogs, a wide range of descriptors are calculated to capture the structural variations within the dataset. A study on the antimalarial activity of 125 such analogs used 306 molecular features, including both 2D and 3D descriptors.mdpi.comThese can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing properties like charge distribution and polarizability.

Physicochemical descriptors: Such as logP (lipophilicity) and molecular weight.

In one QSAR study against Plasmodium falciparum, five significant variables were ultimately selected: npr1 (principal moment of inertia ratio), pmi3, slogP (log of the octanol/water partition coefficient), vsurf-CW2, and vsurf-W2. mdpi.com

Development and Validation of Predictive ModelsOnce descriptors are selected, various machine learning algorithms are used to build predictive models. For the antimalarialnih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, algorithms such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) were employed.mdpi.comThe performance of these models is rigorously evaluated using statistical metrics like the coefficient of determination (R²), mean squared error (MSE), and mean absolute error (MAE).mdpi.comThe SVR model emerged as the best-performing, indicating a complex, non-linear relationship in the structure-activity landscape of these compounds.mdpi.comCross-validation techniques, such as five-fold cross-validation, are used to ensure the model's robustness and predictive power on new, untested compounds.mdpi.com

Table 1: Performance of QSAR Models for Predicting pIC₅₀ of nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine Analogs Data from a study on antimalarial activity against P. falciparum. mdpi.com

Machine Learning Algorithm Mean Squared Error (MSE) Coefficient of Determination (R²) Mean Absolute Error (MAE) Root Mean Squared Error (RMSE)
k-Nearest Neighbours (kNN) 0.46 0.54 0.54 0.68
Support Vector Regressor (SVR) 0.33 0.67 0.46 0.57
Random Forest Regressor (RFR) 0.43 0.58 0.51 0.66

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational flexibility of both the ligand and the protein. In a study of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-one inhibitors of the SARS-CoV-2 main protease, MD simulations were performed to confirm the stability of the docked poses. nih.gov The analysis of root mean square deviation (RMSD), root mean square fluctuations (RMSF), and the radius of gyration (Rg) over the simulation time indicated that the lead compounds formed stable complexes with the enzyme. nih.gov Such simulations are crucial for validating docking results and understanding the dynamic behavior that underpins molecular recognition. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

The frontiersin.orgnih.govtriazolo[1,5-a]pyrimidine scaffold, an isomer of purine (B94841), is described as an electron-deficient and nitrogen-rich heterocyclic system. unimelb.edu.aunih.gov This inherent electronic nature is a key determinant of its chemical behavior and biological interactions. Studies on the broader class of 1,2,4-triazolo[1,5-a]pyrimidines characterize them as aza-analogs of a delocalized 10-π electron system, which consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov However, some research suggests that the triazolopyrimidine heterocycle has a somewhat limited degree of aromaticity. nih.gov

The introduction of a 5-amino group to the pyrazine (B50134) analog would be expected to significantly modulate the electronic properties of the core. The amino group is a strong electron-donating group, which would increase the electron density of the pyrazine ring, potentially influencing the molecule's reactivity, intermolecular interactions, and metabolic stability.

Detailed computational analyses, when performed, would typically yield data on:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. This is fundamental to understanding the compound's reactivity.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and are crucial for predicting non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.

Dipole Moment: The magnitude and direction of the molecular dipole moment influence solubility and the ability to cross biological membranes.

Without specific studies on frontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-amine, a precise quantitative description of its electronic structure and reactivity remains a subject for future research.

In Silico Prediction of Pharmacokinetic Properties (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. For frontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-amine, specific, comprehensive in silico ADME studies are not publicly documented. However, predictive data for related structures can provide general insights.

Computational tools can predict a range of ADME-related parameters. The data in the table below is hypothetical and serves as an example of the types of predictions that would be generated in such a study.

PropertyPredicted ValueSignificance
Molecular Weight 135.14 g/mol Conforms to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP (o/w) ~ -0.5A negative LogP value indicates high hydrophilicity, which may affect membrane permeability but favor solubility in aqueous environments.
Topological Polar Surface Area (TPSA) ~ 90 ŲA TPSA under 140 Ų is generally associated with good cell permeability.
Number of Hydrogen Bond Donors 2 (from the amine group)Adheres to Lipinski's Rule of Five (≤5), favorable for membrane passage.
Number of Hydrogen Bond Acceptors 4 (from the nitrogen atoms)Adheres to Lipinski's Rule of Five (≤10), favorable for membrane passage.
Aqueous Solubility (LogS) HighExpected to be readily soluble in water, which is advantageous for formulation but can be a challenge for crossing lipid membranes.
Blood-Brain Barrier (BBB) Permeability Low to UnlikelyHigh polarity and the number of hydrogen bond donors/acceptors typically limit penetration of the BBB.

Note: The values in this table are illustrative and not based on published experimental or computational results for frontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-amine.

The broader class of frontiersin.orgnih.govtriazolo[1,5-a]pyrimidines has been noted for yielding compounds with favorable ADME properties, which encourages the exploration of derivatives like the one . nih.gov The specific substitution pattern is a key determinant of the final pharmacokinetic profile. For instance, in related series, lipophilicity has been shown to correlate with certain biological activities, a parameter that is directly influenced by the nature and position of substituents on the core scaffold. Further in silico and subsequent in vitro studies are necessary to accurately characterize the ADME profile of frontiersin.orgnih.govTriazolo[1,5-a]pyrazin-5-amine.

Future Directions and Research Challenges In 1 2 3 Triazolo 1,5 a Pyrazin 5 Amine Chemistry and Biology

Development of Novel and Sustainable Synthetic Pathways

The continued exploration of the therapeutic potential of nih.govnih.govnih.govtriazolo[1,5-a]pyrazin-5-amine derivatives hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic strategies often involve multi-step sequences that may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.

Future research should prioritize the development of novel and sustainable synthetic pathways . This includes the exploration of:

One-pot, multicomponent reactions: These reactions offer a streamlined approach to complex molecule synthesis by combining three or more reactants in a single operation, thereby reducing purification steps and solvent usage. The development of a one-pot synthesis for substituted nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines has demonstrated the feasibility of this approach for related heterocyclic systems. nih.gov

Catalyst-free and eco-friendly methods: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in a catalyst- and additive-free manner. A recently developed microwave-mediated, catalyst-free synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides showcases a promising avenue for sustainable synthesis. mdpi.com

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive alternative to traditional batch processes for the large-scale production of active pharmaceutical ingredients.

C-H activation/functionalization: Direct functionalization of C-H bonds represents a highly atom-economical approach to introduce molecular complexity, avoiding the need for pre-functionalized starting materials.

A plausible general mechanism for a catalyst-free synthesis of the nih.govnih.govnih.govtriazolo[1,5-a]pyridine core involves a tandem reaction of enaminonitriles and benzohydrazides, proceeding through transamidation, nucleophilic addition, and subsequent condensation. mdpi.com Adapting such innovative strategies to the pyrazine (B50134) analog is a key challenge.

Synthetic StrategyAdvantagesPotential for nih.govnih.govnih.govTriazolo[1,5-a]pyrazin-5-amine
Multicomponent Reactions Reduced steps, increased efficiency, atom economy.Rapid generation of diverse libraries for screening.
Microwave-Assisted Synthesis Faster reaction times, higher yields, catalyst-free conditions. mdpi.comGreener and more efficient production. mdpi.com
Flow Chemistry Enhanced safety, scalability, and process control.Industrial-scale manufacturing of lead compounds.
C-H Functionalization High atom economy, reduced pre-functionalization steps.Direct and late-stage modification of the scaffold.

Elucidation of Undiscovered Biological Targets and Pathways

The nih.govnih.govnih.govtriazolo[1,5-a]pyrazine scaffold is a known pharmacophore that interacts with a variety of biological targets. Derivatives have shown promise as inhibitors of c-Met/VEGFR-2 kinases and as modulators of the GABAA receptor. nih.govsmolecule.com However, the full spectrum of its biological activity remains largely unexplored. A significant future direction lies in the elucidation of undiscovered biological targets and pathways .

This can be achieved through:

Phenotypic screening: High-throughput screening of nih.govnih.govnih.govtriazolo[1,5-a]pyrazin-5-amine libraries in various disease models (e.g., cancer, neurodegenerative diseases, infectious diseases) can identify novel biological activities.

Target identification and validation: Once a desired phenotype is observed, advanced proteomics and chemical biology techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can be employed to identify the specific protein targets.

Exploration of new therapeutic areas: Based on the isosteric relationship with purines, this scaffold holds potential in areas beyond those already explored. nih.gov For instance, related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines have been investigated as microtubule-stabilizing agents for neurodegenerative diseases, inhibitors of the influenza virus RNA-dependent RNA polymerase, and as potential treatments for parasitic diseases. nih.govnih.govresearchgate.net

The versatility of the related nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine scaffold in targeting a diverse range of proteins suggests that the pyrazine analog may also possess a similarly broad biological activity profile waiting to be discovered.

Advanced Molecular Design for Enhanced Potency and Selectivity

To translate promising hits into viable drug candidates, advanced molecular design strategies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of next-generation analogs.

Key areas of focus include:

Structure-based drug design: Where the three-dimensional structure of the biological target is known, computational docking and molecular dynamics simulations can be used to predict binding modes and design modifications that enhance interactions with the target protein.

Fragment-based drug discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.

Introduction of conformational constraints: Modifying the scaffold to reduce its conformational flexibility can lock it into a bioactive conformation, leading to improved potency and selectivity.

Modulation of physicochemical properties: Fine-tuning properties such as lipophilicity, solubility, and metabolic stability is essential for achieving favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For example, in the development of RORγt inverse agonists, the lipophilicity of triazolopyridine derivatives was successfully reduced while maintaining excellent inhibitory activity. nih.gov

Systematic exploration of the substitution patterns around the nih.govnih.govnih.govtriazolo[1,5-a]pyrazine core will be critical. For instance, SAR studies on microtubule-stabilizing nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines revealed that specific substitutions at different positions on the ring system are required for optimal activity. nih.gov

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational approaches is a cornerstone of modern drug discovery and development. The integration of these methodologies will be instrumental in accelerating the discovery and optimization of novel nih.govnih.govnih.govtriazolo[1,5-a]pyrazin-5-amine derivatives.

Future research will benefit from:

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of virtual compounds and prioritizing synthetic efforts. Machine learning algorithms have been successfully applied to model the QSAR of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum. mdpi.com

Molecular dynamics (MD) simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, helping to understand binding mechanisms and predict binding affinities. This has been effectively used to study the binding of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives to c-Met and VEGFR-2 kinases. frontiersin.org

Virtual screening: Large compound libraries can be computationally screened against a biological target to identify potential hits for experimental testing, thereby saving time and resources. In silico screening has identified nih.govnih.govnih.govtriazolo[1,5-a]pyrimidin-7-ones as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

The combination of wet-lab experiments with these powerful computational tools will facilitate a more rational and efficient drug discovery process.

Computational MethodApplication in Drug DiscoveryExample with Related Scaffolds
QSAR Predicting biological activity, guiding lead optimization.Modeling antimalarial activity of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines. mdpi.com
Molecular Dynamics Understanding binding mechanisms, assessing complex stability.Simulating binding of nih.govnih.govnih.govtriazolo[4,3-a]pyrazines to kinases. frontiersin.org
Virtual Screening Identifying potential hits from large compound libraries.Screening for SARS-CoV-2 protease inhibitors. nih.gov

Exploration of New Chemical Biology Applications (e.g., Fluorescent Probes, Materials Science)

Beyond its therapeutic potential, the nih.govnih.govnih.govtriazolo[1,5-a]pyrazine scaffold possesses physicochemical properties that make it an attractive candidate for applications in chemical biology and materials science. A significant future direction is the exploration of these novel applications .

Promising areas of investigation include:

Fluorescent Probes: The fused aromatic system of the nih.govnih.govnih.govtriazolo[1,5-a]pyrazine core provides a platform for the design of fluorescent molecules. By incorporating appropriate donor and acceptor groups, it may be possible to develop probes with desirable photophysical properties, such as high quantum yields and solvatochromism. The development of fluorescent nih.govnih.govnih.govtriazolo[4,3-c]quinazolines demonstrates the potential of related fused triazole systems in this area. mdpi.com These probes could be used for bioimaging, sensing of metal ions or other analytes, and as labels for biomolecules.

Materials Science: The rigid, planar structure and potential for π-π stacking interactions make nih.govnih.govnih.govtriazolo[1,5-a]pyrazine derivatives interesting candidates for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The advantageous properties of fused triazoles, including extended π-conjugation and good thermal stability, have been leveraged in the creation of luminophores based on nih.govnih.govnih.govtriazolo[4,3-a]pyridine and nih.govnih.govnih.govtriazolo[1,5-a]pyridine. mdpi.com

Bioorthogonal Chemistry: The unique reactivity of certain heterocyclic systems can be exploited in bioorthogonal chemistry for the site-specific labeling of biomolecules in living systems. While not yet explored for this scaffold, the potential for developing novel bioorthogonal reactions involving the nih.govnih.govnih.govtriazolo[1,5-a]pyrazine core warrants investigation.

The exploration of these non-therapeutic applications will not only broaden the utility of this compound class but may also provide new tools for fundamental biological research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,2,4]Triazolo[1,5-a]pyrazin-5-amine, and what challenges arise during purification?

  • Methodology : The compound is typically synthesized via cyclocondensation of triazole precursors with pyrazine derivatives. For example, amide coupling protocols (e.g., EDC·HCl-mediated reactions) and click chemistry are used to introduce functional groups . Purification often requires recrystallization from methanol or column chromatography due to the compound's low solubility in polar solvents . Key challenges include controlling regioselectivity during cyclization and minimizing byproducts in multi-step reactions .

Q. How is structural characterization performed for this compound derivatives?

  • Methodology : X-ray crystallography is critical for confirming regiochemistry and hydrogen-bonding patterns, as seen in studies of analogous triazolopyrimidines . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate molecular integrity, with particular attention to NH proton signals (~δ 6.5–7.2 ppm) and aromatic carbons .

Q. What in vitro assays are used to evaluate adenosine receptor (AR) affinity for this compound?

  • Methodology : Radioligand binding assays (e.g., using ³H-ZM241385 for A2A AR) determine subtype selectivity (A1, A2A, A2B, A3). IC50 values are calculated via competitive displacement, with Ki values normalized to account for non-specific binding . Cell-based cAMP assays further validate functional antagonism/agonism .

Advanced Research Questions

Q. How do structural modifications at the 7-position of the triazolo-pyrazine core influence A2A AR selectivity versus A1/A3 subtypes?

  • Methodology : SAR studies reveal that 7-substituted furyl or phenyl groups enhance A2A affinity (Ki < 50 nM) but reduce A1/A3 selectivity. Computational docking (e.g., using Glide SP) identifies hydrophobic interactions with Leu85/Val86 in the A2A binding pocket. Contradictions arise when bulky substituents (e.g., trifluoromethylphenyl) improve potency but worsen solubility, necessitating trade-offs in drug-likeness .

Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy for A2A antagonists?

  • Methodology : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) addresses poor bioavailability. For example, fluorination at the 8-position reduces CYP450-mediated oxidation, improving half-life in rodent models . Discrepancies may also arise from off-target effects on A2B AR, requiring CRISPR-validated KO models .

Q. How can fluorescent or dendrimer conjugates of this compound be optimized for biological imaging?

  • Methodology : Conjugation with Alexa Fluor 488 or tetramethylrhodamine via NHS ester chemistry requires pH-controlled conditions (pH 8.5) to preserve ligand affinity . Dendrimer-based probes (e.g., PAMAM) use EDC·HCl coupling in MES buffer (pH 5) to enhance cellular uptake. Confocal microscopy validates target engagement in live cells .

Q. What computational methods predict metabolic liabilities of triazolo-pyrazine derivatives?

  • Methodology : Density Functional Theory (DFT) calculates activation energies for oxidative pathways (e.g., N-dealkylation). Machine learning models (e.g., QSAR) trained on ADME datasets prioritize derivatives with low clearance (<20 mL/min/kg) and high microsomal stability .

Contradictions and Open Challenges

Q. Why do some 2-furyl-substituted analogs show divergent SAR trends across species (human vs. rodent ARs)?

  • Analysis : Species-specific AR polymorphisms (e.g., human A2A AR Thr89 vs. rodent Ser89) alter hydrogen-bond networks. Mutagenesis studies and homology modeling are essential to reconcile interspecies variability .

Q. How do solvent effects influence crystallization outcomes for triazolo-pyrazine derivatives?

  • Analysis : Methanol recrystallization yields monoclinic crystals (space group P2₁/c), while DMF/water mixtures produce polymorphs with altered melting points. Differential Scanning Calorimetry (DSC) and powder XRD are used to monitor phase transitions .

Methodological Tables

Table 1. Representative A2A AR Binding Affinities of Triazolo-Pyrazine Derivatives

Substituent (Position)Ki (nM, A2A)Selectivity (A2A/A1)Solubility (µg/mL)
7-Phenyl12 ± 345-fold8.2
7-(2-Furyl)8 ± 1120-fold5.1
8-Trifluoromethyl6 ± 220-fold2.9
Data derived from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrazin-5-amine
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrazin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.